Tert-butylcyclohexane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73719. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

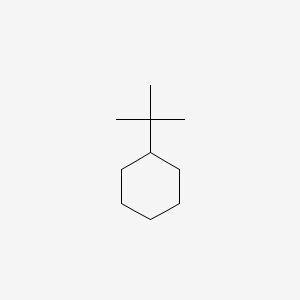

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVMZZBLCLWBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185642 | |

| Record name | tert-Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3178-22-1 | |

| Record name | tert-Butylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3178-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003178221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERT-BUTYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RGT19UCQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Conformational Analysis of Monosubstituted Cyclohexanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of conformational analysis of monosubstituted cyclohexanes. Understanding the three-dimensional structure and dynamic behavior of these fundamental organic scaffolds is of paramount importance in medicinal chemistry and drug development, as the conformation of a molecule can profoundly influence its biological activity, metabolic stability, and pharmacokinetic properties.

Core Principles of Cyclohexane (B81311) Conformation

The cyclohexane ring is not a planar structure. To alleviate angle and torsional strain, it adopts a puckered three-dimensional conformation. The most stable and well-characterized of these is the chair conformation .[1] In this arrangement, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain.[1]

The chair conformation possesses two distinct types of substituent positions:

-

Axial (a): These bonds are parallel to the principal axis of the ring, pointing either straight up or straight down.

-

Equatorial (e): These bonds point out from the "equator" of the ring.

A crucial dynamic process in cyclohexane chemistry is the ring flip or chair interconversion .[2] This is a rapid process at room temperature that converts one chair conformation into another.[3] During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.[2]

Other, higher-energy conformations of cyclohexane, such as the boat and twist-boat , exist as transient intermediates during the ring flip process but are significantly less stable and thus less populated at equilibrium.[4]

Monosubstituted Cyclohexanes and the Concept of A-Values

When a substituent replaces a hydrogen atom on the cyclohexane ring, the two chair conformations are no longer of equal energy.[5] The substituent can occupy either an axial or an equatorial position, and the relative stability of these two conformers is determined by steric interactions.

The axial position is generally less favorable for substituents larger than hydrogen due to 1,3-diaxial interactions .[6][7] These are steric repulsions between the axial substituent and the two axial hydrogens on the same side of the ring, located at the C3 and C5 positions relative to the substituent at C1.[6] In contrast, an equatorial substituent points away from the bulk of the ring, minimizing these unfavorable interactions.[8]

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value . The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers at a given temperature.[2][9]

ΔG° = G°(axial) - G°(equatorial) = -RTlnKeq

Where:

-

G°(axial) is the standard Gibbs free energy of the axial conformer.

-

G°(equatorial) is the standard Gibbs free energy of the equatorial conformer.

-

R is the gas constant.

-

T is the temperature in Kelvin.

-

Keq is the equilibrium constant, given by the ratio of the concentration of the equatorial conformer to the axial conformer ([equatorial]/[axial]).

A larger A-value signifies a greater preference for the equatorial position and indicates a "bulkier" substituent in the context of conformational analysis.

Data Presentation: A-Values of Common Substituents

The following table summarizes the A-values for a range of common substituents. These values are crucial for predicting the conformational preferences of substituted cyclohexanes. Note that A-values can be influenced by solvent and temperature.

| Substituent (X) | A-Value (kcal/mol) | A-Value (kJ/mol) |

| -H | 0 | 0 |

| -F | 0.25 | 1.05 |

| -Cl | 0.53 | 2.22 |

| -Br | 0.48 | 2.01 |

| -I | 0.47 | 1.97 |

| -OH | 0.9 (protic solvent) | 3.8 (protic solvent) |

| 0.5 (aprotic solvent) | 2.1 (aprotic solvent) | |

| -OCH3 | 0.6 | 2.5 |

| -NH2 | 1.4 | 5.9 |

| -CN | 0.2 | 0.8 |

| -CH3 | 1.74 | 7.3 |

| -CH2CH3 | 1.75 | 7.3 |

| -CH(CH3)2 | 2.15 | 9.0 |

| -C(CH3)3 | ~5.0 | ~21 |

| -C6H5 | 3.0 | 12.6 |

| -COOH | 1.4 | 5.9 |

| -COOCH3 | 1.2 | 5.0 |

Data compiled from various sources, including references[3][10][11]. Values are approximate and can vary with experimental conditions.

Experimental Protocol: Determination of A-Values by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining A-values. The methodology relies on the principle that at low temperatures, the ring flip of a monosubstituted cyclohexane can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.

Sample Preparation

-

Compound: The monosubstituted cyclohexane of interest should be of high purity.

-

Solvent: A solvent with a low freezing point is essential. Commonly used solvents include deuterated chloroform (B151607) (CDCl3), deuterated methylene (B1212753) chloride (CD2Cl2), or deuterated toluene (B28343) (toluene-d8). The choice of solvent can influence the conformational equilibrium, so it should be reported with the A-value.

-

Concentration: Prepare a dilute solution of the compound (typically 5-20 mg/mL) in the chosen deuterated solvent.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (≥300 MHz) equipped with a variable temperature unit is required.

-

Initial Spectrum (Room Temperature): Acquire a standard 1H NMR spectrum at room temperature. At this temperature, the ring flip is rapid, and an averaged spectrum will be observed.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a 1H NMR spectrum at each temperature.

-

Coalescence Temperature: Note the temperature at which the signals for the protons of interest (often the proton on the carbon bearing the substituent or the protons of the substituent itself) broaden and merge into a single peak. This is the coalescence temperature.

-

Slow-Exchange Regime: Continue to lower the temperature until the signals for the axial and equatorial conformers are well-resolved into two distinct sets of peaks. This is the slow-exchange regime.

Data Analysis

-

Signal Assignment: In the slow-exchange spectrum, assign the signals corresponding to the axial and equatorial conformers. This can often be done based on chemical shift differences and coupling constants.

-

Integration: Carefully integrate the well-resolved signals corresponding to the axial and equatorial conformers. The ratio of the integrals is equal to the ratio of the conformer populations. Keq = [equatorial] / [axial] = Integralequatorial / Integralaxial

-

Calculation of ΔG°: Use the following equation to calculate the Gibbs free energy difference (the A-value): ΔG° = -RTln(Keq)

-

R = 8.314 J/(mol·K) or 1.987 cal/(mol·K)

-

T = Temperature in Kelvin at which the slow-exchange spectrum was acquired.

-

Factors Influencing Conformational Preference

While steric bulk, as quantified by 1,3-diaxial interactions, is the primary determinant of conformational preference, other factors can also play a role:

-

Bond Length: Longer bonds between the substituent and the cyclohexane ring can reduce the severity of 1,3-diaxial interactions, leading to a smaller A-value than might be expected based on atomic size alone. For example, the A-value for iodine is smaller than that for chlorine.

-

Electronic Effects: In some cases, electronic interactions, such as hyperconjugation or dipole-dipole interactions, can influence the conformational equilibrium.

-

Solvent Effects: The polarity of the solvent can affect the conformational equilibrium, particularly for polar substituents that can engage in hydrogen bonding or other solvent interactions.

Conclusion

The conformational analysis of monosubstituted cyclohexanes is a cornerstone of modern stereochemistry with profound implications for drug design and development. The A-value provides a robust quantitative measure of the steric requirements of a substituent, enabling chemists to predict and understand the three-dimensional structures of molecules. The experimental determination of A-values through low-temperature NMR spectroscopy remains a powerful tool for elucidating the subtle energetic differences that govern molecular conformation and, ultimately, biological function. This guide provides the fundamental knowledge and a practical framework for researchers to apply these principles in their work.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 10. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]

- 11. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of tert-butylcyclohexane

An In-depth Technical Guide on the Physical and Chemical Properties of tert-Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monosubstituted cyclohexane (B81311) that serves as a cornerstone molecule in the study of conformational analysis. Its bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an invaluable tool for investigating stereochemical and electronic effects in cyclic systems. This technical guide provides a comprehensive overview of the , including detailed spectroscopic data, thermodynamic parameters, and experimental methodologies, to support its application in research and drug development.

Physical Properties

The physical properties of this compound are well-documented and are summarized in the table below. These properties are essential for its handling, purification, and use as a solvent or a reference compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀ | [1][2] |

| Molecular Weight | 140.27 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 171-171.5 °C | [2] |

| Melting Point | -41 °C | [2] |

| Density | 0.81 - 0.83 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.4460 - 1.4480 at 20 °C | [4] |

| Solubility | Insoluble in water | [5] |

Conformational Analysis

The most significant chemical feature of this compound is the profound influence of the tert-butyl group on the conformational equilibrium of the cyclohexane ring. The steric bulk of the tert-butyl group strongly disfavors the axial position due to severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Consequently, the equilibrium lies overwhelmingly towards the conformer with the tert-butyl group in the equatorial position.[5][6]

This conformational locking is a critical concept in stereochemistry and is often exploited in the design of molecules with specific three-dimensional arrangements, which is of particular interest in drug development for optimizing ligand-receptor interactions.

Caption: Conformational equilibrium of this compound.

Spectroscopic Properties

The spectroscopic data for this compound are consistent with its rigid, equatorially-substituted chair conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rapid chair-chair interconversion at room temperature, the NMR spectra of many substituted cyclohexanes show time-averaged signals. However, for this compound, the overwhelming preference for the equatorial conformer results in a spectrum that is essentially that of a single, locked conformation.

¹H NMR Data (90 MHz, CDCl₃)[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.95 - 1.45 | m | 5H | Cyclohexyl protons (axial and equatorial) |

| 1.45 - 0.73 | m | 6H | Cyclohexyl protons (axial and equatorial) |

| 0.831 | s | 9H | tert-Butyl protons |

¹³C NMR Data (Solvent: CDCl₃)[7][8][9]

| Chemical Shift (ppm) | Assignment |

| ~48 | C1 (CH) |

| ~32 | C(CH₃)₃ (quaternary) |

| ~27.5 | C(CH₃)₃ (methyls) |

| ~27 | C2, C6 (CH₂) |

| ~26.5 | C3, C5 (CH₂) |

| ~26 | C4 (CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing strong C-H stretching and bending vibrations.

Major IR Absorption Bands (Neat)[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925-2950 | Strong | C-H stretching (cyclohexyl and tert-butyl) |

| 2850-2870 | Strong | C-H stretching (cyclohexyl and tert-butyl) |

| 1440-1470 | Medium | CH₂ scissoring and CH₃ asymmetric bending |

| 1365 | Medium | CH₃ symmetric bending (tert-butyl) |

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by fragmentation patterns characteristic of alkylcyclohexanes.

Key Mass Spectrometry Fragments (GC-MS, Electron Ionization)[2][4]

| m/z | Relative Intensity (%) | Assignment |

| 57 | 100 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 83 | ~40-60 | [C₆H₁₁]⁺ (cyclohexyl cation) |

| 125 | ~10-20 | [M - CH₃]⁺ |

| 140 | ~5-15 | [M]⁺ (Molecular ion) |

Thermodynamic Properties

The thermodynamic properties of this compound, particularly the energy difference between its conformers, are fundamental to understanding its behavior.

| Property | Value | Reference(s) |

| A-value (ΔG°) | ~4.9 - 5.0 kcal/mol (~20.5 - 20.9 kJ/mol) | [6][11] |

| Standard Enthalpy of Formation (ΔHf°) | Data not readily available in searched resources. |

The A-value represents the Gibbs free energy difference between the axial and equatorial conformers.[11] The large A-value for the tert-butyl group quantifies its strong preference for the equatorial position.[6]

Chemical Properties and Reactivity

This compound is a saturated hydrocarbon and is generally unreactive under standard conditions. Its primary chemical significance lies in how the conformationally rigid tert-butylcyclohexyl scaffold influences the reactivity of functional groups attached to it. For instance, in elimination reactions of substituted tert-butylcyclohexanes, the stereochemical orientation of the leaving group (axial vs. equatorial) dramatically affects the reaction rate and pathway, providing classic examples of the stereoelectronic requirements of these reactions.

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[7]

-

Instrument Parameters (for a 300-400 MHz spectrometer):

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical spectral width is 0-10 ppm. The number of scans can be low (e.g., 8-16) due to the high concentration.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-60 ppm is sufficient. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[12]

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal.

IR Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Methodology:

-

Sample Preparation (Neat Liquid): Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[3]

-

Instrument Parameters:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the sample holder with the salt plates in the instrument's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Analysis

Objective: To obtain the mass spectrum of this compound and determine its retention time.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrument Parameters (representative):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Synthesis and Characterization Workflow

A common synthetic route to this compound is the hydrogenation of tert-butylbenzene. The following diagram illustrates a typical workflow for its synthesis and subsequent characterization.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a fundamentally important molecule in organic chemistry, primarily due to the conformational rigidity imparted by its bulky tert-butyl group. Its well-defined physical and spectroscopic properties make it an ideal model system for a wide range of chemical studies. This guide provides essential data and methodologies to assist researchers, scientists, and drug development professionals in utilizing this compound and its derivatives in their work. A thorough understanding of its properties is crucial for the rational design and analysis of complex cyclic molecules.

References

- 1. This compound(3178-22-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C10H20 | CID 18508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. spectrabase.com [spectrabase.com]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(3178-22-1) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(3178-22-1) IR Spectrum [m.chemicalbook.com]

- 11. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

chair conformation of tert-butylcyclohexane

An In-depth Technical Guide on the Chair Conformation of tert-Butylcyclohexane

Abstract

The tert-butyl group is a cornerstone substituent in the field of stereochemistry and conformational analysis. Its significant steric bulk effectively "locks" the cyclohexane (B81311) ring into a single, predictable chair conformation. This guide provides a detailed examination of the conformational preferences of this compound, the energetic principles governing this behavior, and the experimental methodologies used for its characterization. This analysis is crucial for researchers in organic synthesis, medicinal chemistry, and materials science where precise control over molecular geometry is paramount for function.

Introduction to Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, three-dimensional structure known as the "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent carbon-hydrogen bonds).[1] This chair conformation can undergo a rapid "ring-flip" at room temperature, interconverting between two equivalent chair forms. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1]

When a substituent is introduced onto the ring, the two resulting chair conformers are no longer energetically equivalent. The conformational equilibrium will favor the chair form that places the substituent in the less sterically hindered position. For most substituents, this is the equatorial position.[2]

The Role of the tert-Butyl Group: A Conformational Lock

The tert-butyl group [-C(CH₃)₃] is exceptionally bulky. When forced into an axial position on a cyclohexane ring, it experiences severe steric repulsion with the two axial hydrogen atoms on the same face of the ring (at the C3 and C5 positions). This destabilizing interaction is known as a 1,3-diaxial interaction.[3][4] These interactions are essentially gauche-butane interactions between one of the methyl groups of the tert-butyl substituent and the C3/C5 carbons of the cyclohexane ring.[3]

Due to the magnitude of this steric strain, the energy of the axial conformer is significantly higher than that of the equatorial conformer. The energy difference is so substantial that the equilibrium lies overwhelmingly in favor of the conformer with the tert-butyl group in the equatorial position.[5] This strong preference effectively prevents the ring-flip, "locking" the cyclohexane ring into a single conformation.[5][6]

Energetics and Quantitative Analysis

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for moving a substituent from the equatorial to the axial position.[7] A larger A-value signifies a greater preference for the equatorial position.[6]

The tert-butyl group possesses one of the largest A-values among common substituents, definitively illustrating its steric influence. The equilibrium constant (Keq) and the population of each conformer at 25 °C (298 K) can be calculated from the A-value using the relationship ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Keq ([Equatorial]/[Axial]) | Population (Equatorial) | Population (Axial) |

| A-value (ΔG°) | ~4.9 - 5.0[6][7] | ~21[3] | ~10,000 : 1[6] | > 99.9%[3] | < 0.1% |

| Table 1: Conformational Energy Data for the tert-butyl group on a Cyclohexane Ring at 25 °C. |

The immense steric strain in the axial conformer arises from the two 1,3-diaxial interactions. Each interaction between an axial tert-butyl group and a syn-axial hydrogen contributes approximately 2.7 kcal/mol (11.4 kJ/mol) of strain, leading to a total destabilization of about 5.4 kcal/mol (22.8 kJ/mol), which is consistent with the experimentally determined A-value.[8]

Experimental Protocol: NMR Spectroscopic Determination

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to quantify conformational equilibria.[9] At room temperature, the chair-flip of cyclohexane is too rapid for the NMR spectrometer to distinguish between axial and equatorial environments, resulting in time-averaged signals. By cooling the sample, the rate of interconversion can be slowed to the point where distinct signals for each conformer can be resolved (a process known as "freezing out" the conformation).

Generalized Protocol for A-Value Determination:

-

Sample Preparation: A solution of the substituted cyclohexane (e.g., this compound) is prepared in a deuterated solvent with a low freezing point (e.g., deuteriochloroform, CDCl₃, or a mixture like CHF₂Cl/CHFCl₂). Tetramethylsilane (TMS) is added as an internal standard.

-

NMR Spectrometer Setup: The sample is placed in a variable-temperature NMR probe. The spectrometer is tuned to the desired nucleus (typically ¹H or ¹³C).

-

Low-Temperature Acquisition: The probe temperature is gradually lowered. For this compound, temperatures below approximately -100 °C are required to slow the ring-flip sufficiently.

-

Spectral Analysis:

-

¹³C NMR spectra are acquired at the low temperature.

-

The signals corresponding to the equatorial and axial conformers are identified. Due to the extreme equilibrium position for this compound, observing the signals for the axial conformer is exceptionally difficult and often not feasible. The A-value is so large that it is typically cited as a lower limit determined by the detection threshold of the instrument.[10] For other substituents with smaller A-values, distinct peaks for both conformers are visible.

-

The relative populations of the two conformers are determined by integrating the corresponding, well-resolved peaks.

-

-

Calculation:

-

The equilibrium constant is calculated: Keq = (Integral of Equatorial Conformer) / (Integral of Axial Conformer).

-

The Gibbs free energy difference (A-value) is calculated using the formula: ΔG° = -RT ln(Keq) .

-

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Stereoisomers [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gauthmath.com [gauthmath.com]

- 5. chemistryschool.net [chemistryschool.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sikhcom.net [sikhcom.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Enduring Impact of Bulk: An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and medicinal chemistry, the tert-butyl group [-C(CH₃)₃] stands as a cornerstone for rationally designing molecules with specific properties and reactivities. Its profound steric bulk, a consequence of the tetrahedral arrangement of three methyl groups around a central carbon, exerts a powerful influence on a molecule's conformation, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of the steric hindrance effects imparted by the tert-butyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical principles. Understanding and harnessing these effects are paramount for researchers and professionals engaged in chemical synthesis and drug development.

The steric hindrance of the tert-butyl group is not merely a passive obstruction but an active tool to control reaction pathways, enforce desired molecular geometries, and shield susceptible functionalities from metabolic degradation.[1][2] Its strategic placement within a molecule can dramatically alter reaction rates, shift conformational equilibria, and dictate the selectivity of biological interactions.[1][3]

Quantitative Analysis of Steric Hindrance

The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. This section presents key data that allows for a direct comparison of its effects with other common alkyl substituents.

Impact on Reaction Rates: Nucleophilic Substitution

The steric bulk of the tert-butyl group dramatically influences the rates of nucleophilic substitution reactions.[1] In bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile performs a backside attack on the electrophilic carbon, the tert-butyl group renders the reaction center virtually inaccessible, leading to a drastic reduction in the reaction rate.[4] Conversely, in unimolecular nucleophilic substitution (SN1) reactions, the tert-butyl group promotes the formation of a stable tertiary carbocation, significantly accelerating the reaction.[5]

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides [6]

| Alkyl Bromide | Class | Relative Rate |

| CH₃Br | Methyl | 1200 |

| CH₃CH₂Br | Primary | 40 |

| (CH₃)₂CHBr | Secondary | 1 |

| (CH₃)₃CBr | Tertiary | Negligible |

Table 2: Relative Rates of Solvolysis (SN1) of Alkyl Halides

| Alkyl Halide | Class | Relative Rate |

| CH₃X | Methyl | ~1 |

| CH₃CH₂X | Primary | ~1 |

| (CH₃)₂CHX | Secondary | 12 |

| (CH₃)₃CX | Tertiary | 1,200,000 |

Note: Relative rates are approximate and can vary with solvent and leaving group.

Conformational Preferences: A-Values

The steric demand of the tert-butyl group is prominently illustrated by its effect on the conformational equilibrium of substituted cyclohexanes. The "A-value" quantifies the energetic preference of a substituent to occupy the more spacious equatorial position over the sterically hindered axial position. The tert-butyl group possesses one of the largest A-values, effectively "locking" the cyclohexane (B81311) ring in a conformation where the tert-butyl group is equatorial.[1][7]

Table 3: Conformational A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | > 4.5 |

| -OH | 0.9 |

| -Cl | 0.5 |

Esterification Reactions

The steric hindrance of the tert-butyl group also significantly impacts the rate of esterification. Due to the bulkiness around the hydroxyl group, the esterification of tert-butyl alcohol is considerably slower than that of less hindered primary and secondary alcohols.[8][9]

Table 4: Relative Reactivity of Alcohols in Esterification with Stearic Acid [8]

| Alcohol | Class | Relative Reactivity Order |

| 1-Butanol | Primary | 1 |

| 1-Propanol | Primary | 2 |

| 2-Methyl-1-propanol | Primary (branched) | 3 |

| Ethanol | Primary | 4 |

| 2-Butanol | Secondary | 5 |

| 2-Propanol | Secondary | 6 |

| 2-Methyl-2-propanol (tert-Butyl alcohol) | Tertiary | 7 |

Experimental Protocols

This section outlines the methodologies for key experiments used to quantify the steric effects of the tert-butyl group.

Kinetic Study of SN1 Solvolysis of Tert-Butyl Chloride

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride.

Materials:

-

Tert-butyl chloride

-

Ethanol/water solvent mixtures (e.g., 80:20, 70:30)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Bromothymol blue indicator

-

Burette, pipettes, flasks

-

Constant temperature water bath

Procedure:

-

Prepare a solution of tert-butyl chloride in a suitable solvent (e.g., acetone).

-

In a separate flask, prepare the desired ethanol/water solvent mixture containing a few drops of bromothymol blue indicator.

-

Add a known, small volume of the standardized NaOH solution to the solvent mixture. The solution should be blue.

-

Initiate the reaction by adding a precise volume of the tert-butyl chloride solution to the solvent mixture and start a timer immediately.

-

The solvolysis of tert-butyl chloride produces HCl, which will neutralize the added NaOH.

-

Record the time it takes for the indicator to change from blue to yellow, indicating the consumption of all the NaOH.

-

Immediately add another aliquot of the NaOH solution and record the time for the subsequent color change.

-

Repeat this process for several intervals.

-

The rate of the reaction can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time. The slope of this line will be equal to -k, where k is the first-order rate constant.

Determination of A-Value by Low-Temperature ¹H NMR Spectroscopy

Objective: To determine the conformational equilibrium constant and the A-value for a tert-butyl-substituted cyclohexane.

Materials:

-

A suitable tert-butyl-substituted cyclohexane derivative (e.g., cis-4-tert-butyl-1-methylcyclohexane)

-

A deuterated solvent with a low freezing point (e.g., CDCl₃, Toluene-d₈)

-

NMR spectrometer with variable temperature capabilities

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-20 mM) of the cyclohexane derivative in the chosen deuterated solvent in an NMR tube.[10]

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the chair-flip of the cyclohexane ring is rapid on the NMR timescale, and you will observe time-averaged signals for the protons.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.[11]

-

Coalescence and Freezing Out: As the temperature is lowered, the rate of the chair-flip will decrease. You will observe broadening of the signals, followed by coalescence, and finally, the emergence of separate signals for the axial and equatorial conformers as the equilibrium "freezes out" on the NMR timescale.

-

Integration of Signals: At a sufficiently low temperature where the signals for the two conformers are well-resolved, carefully integrate the signals corresponding to a specific proton (e.g., the methyl group) in both the axial and equatorial conformers.

-

Calculation of Equilibrium Constant (K_eq): The equilibrium constant is the ratio of the integrals of the equatorial conformer to the axial conformer.

-

Calculation of ΔG°: The Gibbs free energy difference (and thus the A-value) can be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Applications in Drug Development

The steric properties of the tert-butyl group are extensively utilized in medicinal chemistry and drug development.

Metabolic Shielding

By sterically hindering a metabolically labile site on a drug molecule, a tert-butyl group can prevent or slow down its enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[12][13] Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are responsible for the metabolism of a vast number of drugs.[14][15] The bulky tert-butyl group can act as a shield, preventing the drug from fitting into the active site of these enzymes.[12]

Table 5: Impact of Tert-Butyl Group on Metabolic Stability [6]

| Compound | Key Structural Feature | In Vitro Half-life (HLM) |

| Analog 1 | -CH₃ | Short |

| Analog 2 | -C(CH₃)₃ | Significantly Longer |

HLM: Human Liver Microsomes. Data is representative.

Receptor Selectivity and Binding Affinity

The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its bulk can prevent a drug molecule from fitting into the binding pocket of an off-target receptor, thus reducing side effects. In other cases, the tert-butyl group can engage in favorable van der Waals interactions within a specific binding pocket, enhancing binding affinity and potency. This is particularly relevant in the design of kinase inhibitors, where the tert-butyl group can occupy hydrophobic pockets in the ATP-binding site.

Table 6: Influence of Tert-Butyl Group on Kinase Inhibition

| Kinase Inhibitor | Target Kinase | Key Substituent | IC₅₀ (nM) |

| Compound A | Kinase X | -H | 500 |

| Compound B | Kinase X | -C(CH₃)₃ | 20 |

| Compound C | Kinase Y (off-target) | -H | 100 |

| Compound D | Kinase Y (off-target) | -C(CH₃)₃ | >1000 |

IC₅₀ values are representative and illustrate the principle of potency and selectivity enhancement.

Use in Asymmetric Synthesis

The steric bulk of the tert-butyl group is also exploited in asymmetric synthesis, where it can be incorporated into chiral auxiliaries to control the stereochemical outcome of a reaction.[16][17][18] The tert-butylsulfinyl group, for example, is a highly effective chiral auxiliary in a variety of asymmetric transformations.[12][17]

Conclusion

The tert-butyl group is a powerful and versatile tool in the arsenal (B13267) of chemists and drug designers. Its profound steric hindrance effects provide a means to control reaction outcomes, dictate molecular shape, and fine-tune the properties of molecules. A thorough understanding of the quantitative and qualitative aspects of its steric influence, as detailed in this guide, is essential for its effective application in research and development. From locking conformations to shielding drugs from metabolism, the "bulky" nature of the tert-butyl group continues to have an enduring and significant impact on chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. ocw.uci.edu [ocw.uci.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. researchgate.net [researchgate.net]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. emory.edu [emory.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effects of Drugs on CYP3A Enzyme Activity and Protein Expression Through Ubiquitination Modification Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. york.ac.uk [york.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Diaxial Interactions in Substituted Cyclohexanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conformational analysis is a critical aspect of modern drug design and chemical research. For cyclic molecules, particularly substituted cyclohexanes, the spatial arrangement of substituents significantly impacts molecular stability, reactivity, and biological activity. A key determinant of conformational preference in these systems is the presence of 1,3-diaxial interactions, a form of steric strain. This technical guide provides a comprehensive overview of the principles governing 1,3-diaxial interactions, detailed experimental and computational methodologies for their quantification, and their implications in the development of therapeutic agents.

Introduction: The Chair Conformation and Steric Strain

The cyclohexane (B81311) ring predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring inversion, these positions can interconvert.

For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable than the one with the substituent in the axial position. This energy difference is primarily due to unfavorable steric interactions between the axial substituent and the two axial hydrogen atoms on the same side of the ring, located at the third carbon atoms relative to the substituent. These repulsive forces are termed 1,3-diaxial interactions .

The magnitude of this steric strain is dependent on the size and nature of the substituent. Larger, bulkier groups experience more significant 1,3-diaxial interactions, leading to a stronger preference for the equatorial position. This energetic preference is quantified by the conformational free energy difference, commonly known as the A-value .

Quantitative Analysis of 1,3-Diaxial Interactions: A-Values

The A-value of a substituent is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at a given temperature. A larger A-value signifies a greater energetic penalty for the substituent to occupy the axial position and thus a stronger preference for the equatorial position.

Data Presentation: A-Values for Common Substituents

The following table summarizes the A-values for a range of common substituents. This data is crucial for predicting the conformational equilibrium of substituted cyclohexanes.

| Substituent (X) | A-Value (kcal/mol) | A-Value (kJ/mol) |

| -H | 0 | 0 |

| -F | 0.25 | 1.05 |

| -Cl | 0.52 | 2.18 |

| -Br | 0.48 | 2.01 |

| -I | 0.46 | 1.92 |

| -OH | 0.94 (protic solvent) | 3.93 (protic solvent) |

| 0.52 (aprotic solvent) | 2.18 (aprotic solvent) | |

| -OCH₃ | 0.60 | 2.51 |

| -NH₂ | 1.4 | 5.9 |

| -CH₃ | 1.74 | 7.28 |

| -CH₂CH₃ | 1.75 | 7.32 |

| -CH(CH₃)₂ | 2.15 | 9.00 |

| -C(CH₃)₃ | >5.0 | >21 |

| -C₆H₅ | 3.1 | 13.0 |

| -CN | 0.21 | 0.88 |

| -COOH | 1.41 | 5.90 |

Experimental Protocols for Determining A-Values

The experimental determination of A-values is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow the rapid ring inversion of the cyclohexane ring.

Low-Temperature NMR Spectroscopy

Principle: At room temperature, the chair-chair interconversion of most substituted cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this interconversion can be slowed down to the point where distinct signals for the axial and equatorial conformers can be observed and quantified.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (typically 10-50 mM) of the substituted cyclohexane in a deuterated solvent with a low freezing point (e.g., deuterated methanol (B129727) (CD₃OD), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)).

-

The concentration should be optimized to ensure good signal-to-noise in a reasonable acquisition time while avoiding intermolecular interactions.

-

Filter the solution into a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature.

-

Acquire a ¹H NMR spectrum at each temperature until the signals for the axial and equatorial conformers are well-resolved (the coalescence temperature has been passed). This typically occurs at temperatures between -60 °C and -100 °C.

-

Key NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 30 seconds is a conservative starting point if T₁ is unknown.

-

Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio for accurate integration of minor conformer signals.

-

-

-

Data Analysis:

-

At a temperature where the conformer signals are sharp and well-separated, carefully integrate the signals corresponding to a specific proton in both the axial and equatorial conformers.

-

The ratio of the integrals directly corresponds to the equilibrium constant (K_eq) for the conformational equilibrium: K_eq = [Equatorial Conformer] / [Axial Conformer] = Integral_equatorial / Integral_axial

-

Calculate the Gibbs free energy difference (A-value) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Dynamic NMR (DNMR) Line-Shape Analysis

Principle: In the temperature range where the ring inversion is intermediate on the NMR timescale (near the coalescence temperature), the lineshapes of the NMR signals are broadened. A detailed analysis of these lineshapes can provide the rate constants for the conformational interconversion, from which the activation energy barrier can be determined.

Computational Protocols for Determining A-Values

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for calculating the relative energies of conformers and predicting A-values.

Computational Protocol: DFT Calculations

-

Structure Generation:

-

Build 3D models of both the axial and equatorial chair conformers of the substituted cyclohexane using a molecular modeling software (e.g., Avogadro, GaussView).

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer using a suitable DFT functional and basis set.

-

Recommended Functional: B3LYP or ωB97X-D (the latter includes dispersion corrections, which can be important for non-covalent interactions).

-

Recommended Basis Set: 6-31G(d) is a good starting point for initial optimizations. For higher accuracy, a larger basis set such as 6-311+G(d,p) is recommended.

-

Ensure the optimization converges to a true energy minimum (no imaginary frequencies).

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the geometry optimization for each optimized conformer.

-

This calculation serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to calculate the Gibbs free energy.

-

-

-

A-Value Calculation:

-

Extract the Gibbs free energy (G) for both the axial (G_axial) and equatorial (G_equatorial) conformers from the output of the frequency calculations.

-

The A-value is the difference between these two values: A-value = G_axial - G_equatorial

-

Visualizing 1,3-Diaxial Interactions

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

The Rotational Barrier of the Tert-Butyl Group in Cyclohexane: An In-depth Technical Guide

Abstract

The tert-butyl group is a cornerstone of conformational analysis in cyclohexane (B81311) systems, primarily due to its significant steric bulk, which profoundly influences the conformational equilibrium of the cyclohexane ring. This technical guide provides a comprehensive overview of the rotational barrier of the tert-butyl group when attached to a cyclohexane ring. It is intended for researchers, scientists, and professionals in drug development who leverage stereochemical and conformational principles in molecular design and analysis. This document details the experimental and computational methodologies used to quantify this rotational barrier, presents key quantitative data, and illustrates the underlying principles governing this phenomenon.

Introduction: The Significance of the Tert-Butyl Group in Cyclohexane Conformation

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. For the sterically demanding tert-butyl group, the energy difference between these two positions is substantial, leading to a strong preference for the equatorial orientation. This preference is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively preventing the ring from flipping to the conformation where the tert-butyl group would be axial.

This conformational locking is a direct consequence of the high energetic penalty associated with placing the bulky tert-butyl group in the axial position, where it experiences severe steric repulsion with the syn-axial hydrogen atoms at the C3 and C5 positions. This energetic penalty is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

While the A-value describes the thermodynamics of the ring flip, the focus of this guide is the kinetic barrier to rotation of the tert-butyl group itself around the C-C bond connecting it to the cyclohexane ring. This rotational barrier is a critical parameter in understanding the dynamic behavior of tert-butyl substituted cyclohexanes and their derivatives, which are frequently employed in medicinal chemistry to control molecular shape and receptor interactions.

Quantitative Data on the Rotational and Conformational Barriers

The energetic landscape of tert-butylcyclohexane is characterized by distinct energy barriers for different conformational processes. The primary methods for quantifying these barriers are dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. Below is a summary of key quantitative data.

| Parameter | System | Value (kcal/mol) | Value (kJ/mol) | Method | Reference |

| Rotational Barrier (ΔG‡) | Equatorial tert-butyl group in this compound | 6.3 | 26.4 | Dynamic ¹H NMR | [1] |

| A-value (ΔG°) | This compound (Axial-Equatorial Energy Difference) | ~4.9 | ~20.5 | NMR Spectroscopy | [2] |

| A-value (Calculated) | This compound | 4.7 | 19.7 | Molecular Mechanics (SFF) | [3] |

| Ring Inversion Barrier (ΔG‡) | cis-1,2-di-tert-butylcyclohexane | 16 | 66.9 | Dynamic NMR | [1] |

| Interconversion Barrier (ΔG‡) | cis-1,4-di-tert-butylcyclohexane (Twist-boat to Chair) | 6.83 | 28.6 | Dynamic ¹³C NMR | [1][4] |

| Interconversion Barrier (ΔG‡) | cis-1,4-di-tert-butylcyclohexane (Chair to Twist-boat) | 6.35 | 26.6 | Dynamic ¹³C NMR | [1][4] |

Experimental Determination of the Rotational Barrier

Dynamic NMR (DNMR) spectroscopy is the principal experimental technique for measuring the rotational barrier of the tert-butyl group.[1][5] This method relies on the principle that if the rate of a conformational exchange is on the same timescale as the NMR experiment, changes in the NMR lineshape can be observed as a function of temperature.

Principles of Dynamic NMR Spectroscopy

At low temperatures, the rotation of the tert-butyl group is slow on the NMR timescale. The three methyl groups of the tert-butyl group are in chemically non-equivalent environments, and thus, in the ¹H NMR spectrum, they would ideally give rise to distinct signals. In practice, for an equatorial tert-butyl group, two of the methyl groups are in similar environments compared to the third, often leading to two distinct resonances with a 2:1 integral ratio under slow-exchange conditions.[1]

As the temperature is increased, the rate of rotation around the C-C bond increases. This chemical exchange causes the distinct signals to broaden. At a specific temperature, known as the coalescence temperature (Tc) , the two peaks merge into a single broad signal. Above the coalescence temperature, the rotation is fast on the NMR timescale, and the three methyl groups become effectively equivalent, resulting in a single sharp singlet.

Detailed Experimental Protocol for DNMR Analysis

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound in a suitable deuterated solvent that has a low freezing point and a high boiling point to allow for a wide temperature range. Common solvents include deuterated toluene (B28343) (toluene-d₈) or deuterated chloroform (B151607) (CDCl₃).

-

The concentration should be optimized to give a good signal-to-noise ratio in a reasonable number of scans.

-

The sample is placed in a standard NMR tube.

-

-

Variable Temperature (VT) NMR Spectroscopy:

-

The NMR spectrometer must be equipped with a variable temperature unit.

-

Calibrate the temperature of the NMR probe using a standard sample, such as methanol (B129727) or ethylene (B1197577) glycol, before the experiment.[6]

-

Begin by acquiring a standard ¹H NMR spectrum at ambient temperature.

-

Gradually lower the temperature in increments (e.g., 5-10 K). At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.[6]

-

Continue acquiring spectra at decreasing temperatures until the signals for the tert-butyl methyl protons are fully resolved (the slow-exchange limit).

-

Subsequently, acquire spectra at increasing temperatures, paying close attention to the region where the peaks broaden and coalesce. Record the coalescence temperature (Tc).

-

Continue acquiring spectra at higher temperatures until the methyl proton signal becomes a sharp singlet (the fast-exchange limit).

-

-

Data Analysis and Calculation of the Rotational Barrier:

-

At the Coalescence Temperature (Tc): The rate constant for rotation (k) at Tc can be calculated using the following equation for the two-site exchange of uncoupled nuclei:

-

k = (π * Δν) / √2

-

where Δν is the separation of the two signals (in Hz) at the slow-exchange limit.

-

-

Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation:[7][8][9]

-

ΔG‡ = -RTc * ln( (k * h) / (kB * Tc) )

-

where:

-

R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K)

-

Tc is the coalescence temperature in Kelvin

-

k is the rate constant at Tc

-

h is Planck's constant (6.626 x 10⁻³⁴ J·s)

-

kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

-

-

-

Full Lineshape Analysis: For a more accurate determination of the rotational barrier over a range of temperatures, a full lineshape analysis can be performed.[1][3][5][10][11] This involves computationally simulating the NMR spectra at different exchange rates (k) and fitting the simulated spectra to the experimental data to extract k at each temperature. An Eyring plot of ln(k/T) versus 1/T can then be constructed to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

-

Computational Determination of the Rotational Barrier

Computational chemistry provides a powerful complementary approach to experimentally measuring the rotational barrier. This is typically done by calculating the potential energy surface for the rotation around the bond of interest.

General Computational Methodology

-

Model Building:

-

A 3D model of this compound is constructed using a molecular modeling program. The cyclohexane ring is set to its lowest energy chair conformation with the tert-butyl group in the equatorial position.

-

-

Geometry Optimization:

-

The initial structure is optimized to find the nearest local energy minimum. This is typically performed using either molecular mechanics (MM) force fields (e.g., MM3, MM4) or quantum mechanics (QM) methods.[1][4] For higher accuracy, QM methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock with a suitable basis set like 6-311+G*) are employed.[1][4]

-

-

Potential Energy Surface (PES) Scan (Dihedral Scan):

-

The rotational barrier is calculated by performing a "relaxed" PES scan. This involves defining the dihedral angle of interest, which is typically one of the C-C-C-H dihedral angles involving a methyl group of the tert-butyl substituent and the cyclohexane ring.

-

The dihedral angle is then systematically rotated in small increments (e.g., 10 degrees). At each step, the dihedral angle is held fixed while all other geometric parameters (bond lengths, bond angles) are allowed to relax to their energetic minimum.[12]

-

The energy of the molecule is calculated at each step of the rotation.

-

-

Analysis of the Energy Profile:

-

A plot of the relative energy versus the dihedral angle is generated.

-

The rotational barrier is the energy difference between the highest energy conformation (the transition state, which is an eclipsed conformation) and the lowest energy conformation (the ground state, which is a staggered conformation).

-

Visualizing the Core Concepts and Workflows

The Origin of the Rotational Barrier

The rotational barrier of the tert-butyl group arises from the steric interactions between the methyl groups of the tert-butyl substituent and the adjacent methylene (B1212753) group of the cyclohexane ring. The rotation around the C-C bond connecting the tert-butyl group to the ring leads to different staggered and eclipsed conformations, which have different energies.

References

- 1. nmrcore.chem.kuleuven.be [nmrcore.chem.kuleuven.be]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. library.monmouth.edu [library.monmouth.edu]

- 4. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 7. PChem NMR Lab [chem.winthrop.edu]

- 8. researchgate.net [researchgate.net]

- 9. colorado.edu [colorado.edu]

- 10. Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of Tert-butylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butylcyclohexane, a key molecule in conformational analysis and a common structural motif in medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational rigidity imparted by the bulky tert-butyl group makes this compound an excellent model system for studying chair conformations in cyclohexane (B81311) rings. The NMR spectra are highly informative, reflecting the distinct chemical environments of the axial and equatorial protons and carbons.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a set of complex multiplets for the cyclohexane ring protons and a sharp singlet for the tert-butyl group. Due to the rapid chair-chair interconversion at room temperature, the spectrum represents an average of the axial and equatorial conformers. However, the large A-value of the tert-butyl group ensures that the conformer with the tert-butyl group in the equatorial position is overwhelmingly favored.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~1.78 | Multiplet | 1H | H-1 (axial) |

| ~1.25 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |

| ~1.08 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |

| ~0.98 | Multiplet | 2H | H-4 (axial & equatorial) |

| 0.86 | Singlet | 9H | -C(CH₃)₃ |

Note: The chemical shifts and multiplicities of the cyclohexane protons are complex and overlapping. The assignments are approximate and based on typical ranges for substituted cyclohexanes.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is simpler and provides clear signals for each carbon environment in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 48.4 | C-1 |

| 32.5 | Quaternary Carbon (-C (CH₃)₃) |

| 27.6 | Methyl Carbons (-C(CH₃ )₃) |

| 27.2 | C-2, C-6 |

| 26.8 | C-3, C-5 |

| 26.5 | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, displaying prominent C-H stretching and bending vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950 - 2850 | Strong | C-H stretching (sp³ C-H) |

| 1470 - 1450 | Medium | CH₂ scissoring (bending) |

| 1390 - 1365 | Medium-Weak | CH₃ umbrella (bending) |

| ~1365 | Medium | tert-butyl group characteristic bend |

| ~730 | Weak | CH₂ rocking |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg)

-

Number of Scans (NS): 16-32

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply baseline correction.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

Instrument Parameters (FTIR Spectrometer):

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the prepared salt plate assembly into the sample holder.

-

Acquire the sample spectrum.

-

Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the logical relationship between the different spectroscopic signals and the corresponding structural fragments of this compound.

Caption: Correlation of this compound structure with its NMR and IR data.

synthesis of 4-tert-butylcyclohexanone from 4-tert-butylphenol

An In-depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexanone (B146137) from 4-tert-Butylphenol (B1678320)

Introduction

4-tert-butylcyclohexanone is a valuable intermediate in the chemical industry, notably in the synthesis of fragrances and pharmaceuticals. Its preparation from the readily available starting material, 4-tert-butylphenol, is a well-established two-step process. This transformation involves the initial reduction of the aromatic ring to form a cyclohexanol (B46403) intermediate, followed by the oxidation of the secondary alcohol to the target ketone. This guide provides a comprehensive overview of this synthetic route, detailing the underlying chemical principles, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

The overall synthesis follows a logical progression from an aromatic phenol (B47542) to a saturated cyclic ketone.

Caption: Overall synthetic pathway from 4-tert-butylphenol to 4-tert-butylcyclohexanone.

Step 1: Catalytic Hydrogenation of 4-tert-Butylphenol

The first step in the synthesis is the catalytic hydrogenation of the aromatic ring of 4-tert-butylphenol. This reaction reduces the phenol to 4-tert-butylcyclohexanol, a saturated secondary alcohol.[1] The process requires a metal catalyst and is typically performed under hydrogen pressure.[2][3] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the stereoselectivity of the resulting alcohol (the ratio of cis to trans isomers).

Commonly employed catalysts include noble metals such as palladium, rhodium, ruthenium, and nickel supported on materials like carbon, alumina, or silica.[3][4][5][6] The stereochemical outcome is particularly important in fragrance applications, where different isomers possess distinct olfactory properties. For instance, rhodium supported on Zr-beta has been shown to produce the cis-alcohol with high stereoselectivity.

Quantitative Data for Hydrogenation

The following table summarizes various catalytic systems and conditions reported for the hydrogenation of 4-tert-butylphenol and related phenols.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Key Outcome(s) | Reference(s) |

| 5% Rhodium | Carbon | - | 74 - 93 | 70 - 120 | 66% cis-4-tert-butylcyclohexanol | [6] |

| 0.5% Rhodium | Zr-beta | 2-Propanol | - | - | 95% stereoselectivity to cis-alcohol | |

| Palladium | Alumina | iPrOH | - | 50 bar H₂ | High yield and trans-selectivity | [4] |

| Palladium | NaY Zeolite | Ethanol | - | - | 92.3% selectivity to cyclohexanol | [7] |

| 20% Nickel | Carbon Nanotubes (CNT) | Isopropanol (B130326) | 220 | - | 100% conversion (transfer hydrogenation) | [8] |

| Palladium | Carbon (Pd/C) | - | ~100 | - | Effective hydrogenation | [3] |

Experimental Protocol: Hydrogenation of 4-tert-Butylphenol

This generalized protocol is based on typical procedures for catalytic hydrogenation of phenols.[5][6]

-

Reactor Setup : A high-pressure autoclave or a Parr hydrogenator is charged with 4-tert-butylphenol and a suitable solvent (e.g., isopropanol or ethanol).

-

Catalyst Addition : The chosen catalyst (e.g., 5% Rh/C or 5% Pd/C), typically 1-5 mol% relative to the substrate, is carefully added to the mixture.

-

Inerting : The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction : The mixture is heated to the desired temperature (e.g., 70-150°C) and pressurized with hydrogen to the target pressure (e.g., 50-120 bar). The reaction is stirred vigorously to ensure efficient mixing and mass transfer.

-

Monitoring : The reaction progress is monitored by observing the cessation of hydrogen uptake.

-

Workup : After cooling to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.

-

Isolation : The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude 4-tert-butylcyclohexanol as a mixture of cis and trans isomers. The product can be used directly in the next step or purified further if required.

Step 2: Oxidation of 4-tert-Butylcyclohexanol

The second step converts the intermediate, 4-tert-butylcyclohexanol, into the final product, 4-tert-butylcyclohexanone. This is a standard oxidation of a secondary alcohol to a ketone.[9][10][11] A wide variety of oxidizing agents can accomplish this transformation, ranging from traditional chromium-based reagents to milder, more selective modern oxidants and environmentally benign "green" alternatives.[12][13][14]

The choice of oxidant depends on factors such as scale, desired purity, and environmental considerations. While strong oxidants like chromic acid are effective, they generate hazardous chromium waste.[12] Milder methods like Swern or Dess-Martin oxidations are efficient but can be expensive and require careful handling.[11][13] An increasingly popular method, particularly in academic and green chemistry contexts, uses sodium hypochlorite (B82951) (household bleach) as the oxidant.[14][15]

Quantitative Data for Oxidation

This table summarizes different methods for the oxidation of 4-tert-butylcyclohexanol.

| Oxidizing Agent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |

| N-Chlorosuccinimide, Dimethyl sulfoxide, Triethylamine | Toluene | -25 | 2 h | 93 | [16] |

| Trichloroisocyanuric acid, Pyridine | Ethyl Acetate | 20 | 20 min | 100 | [16] |

| Sodium Hypochlorite (Bleach), Acetic Acid | Acetone | Room Temp | - | High | [14][17] |

| Sodium Dichromate, Sulfuric Acid | - | Heat | - | High | [3][9] |